4-Ethynyl-1,1-difluorocyclohexane
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Overview
Description
4-Ethynyl-1,1-difluorocyclohexane is an organic compound with the molecular formula C8H10F2 It is characterized by the presence of an ethynyl group and two fluorine atoms attached to a cyclohexane ring
Preparation Methods
The synthesis of 4-Ethynyl-1,1-difluorocyclohexane typically involves the introduction of an ethynyl group into a difluorocyclohexane precursor. One common method includes the reaction of 1,1-difluorocyclohexane with an acetylene derivative under specific conditions. The reaction conditions often require the presence of a strong base, such as sodium amide, and a solvent like liquid ammonia to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-Ethynyl-1,1-difluorocyclohexane can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Ethynyl-1,1-difluorocyclohexane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4-Ethynyl-1,1-difluorocyclohexane exerts its effects involves interactions at the molecular level. The ethynyl group can participate in various chemical reactions, while the fluorine atoms influence the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-Ethynyl-1,1-difluorocyclohexane can be compared with other fluorinated cyclohexane derivatives, such as:
1,1-Difluorocyclohexane: Lacks the ethynyl group, making it less reactive in certain types of chemical reactions.
4-Ethynylcyclohexane: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
The presence of both the ethynyl group and fluorine atoms in this compound makes it unique and valuable for specific research and industrial applications.
Properties
IUPAC Name |
4-ethynyl-1,1-difluorocyclohexane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2/c1-2-7-3-5-8(9,10)6-4-7/h1,7H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HURUIJYAMCRJOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CCC(CC1)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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